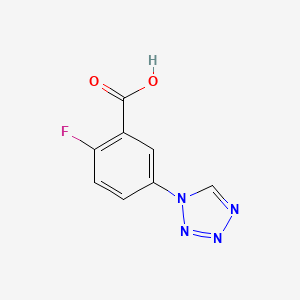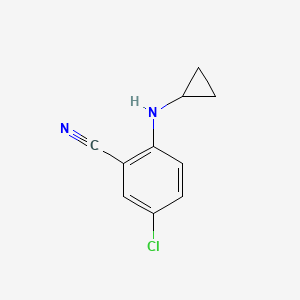
5-Chloro-2-(cyclopropylamino)benzonitrile
描述
5-Chloro-2-(cyclopropylamino)benzonitrile is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a chlorine atom, a cyclopropylamino group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(cyclopropylamino)benzonitrile typically involves the following steps:
Nitration: The starting material, 2-chlorobenzonitrile, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin chloride or iron powder in acidic conditions.
Cyclopropylamino Introduction: The amino group is subsequently reacted with cyclopropylamine to form the cyclopropylamino derivative.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 5-Chloro-2-(cyclopropylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium cyanide, ammonia, and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: 5-Chloro-2-(cyclopropylamino)benzoic acid.
Reduction: 5-Chloro-2-(cyclopropylamino)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-2-(cyclopropylamino)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 5-Chloro-2-(cyclopropylamino)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
相似化合物的比较
5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid
2-Chloro-N-cyclopropyl-4-pyrimidinamine
5-Chloro-2-cyclopropylamino-benzoic acid
Uniqueness: 5-Chloro-2-(cyclopropylamino)benzonitrile is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural similarity to other compounds in the same family makes it a valuable tool in research and industry.
属性
IUPAC Name |
5-chloro-2-(cyclopropylamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-8-1-4-10(7(5-8)6-12)13-9-2-3-9/h1,4-5,9,13H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCKHEKWHGFVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
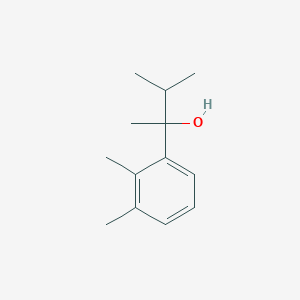
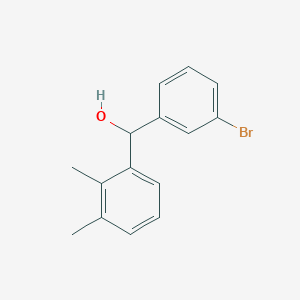
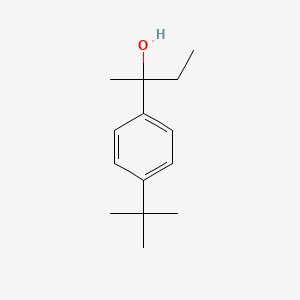
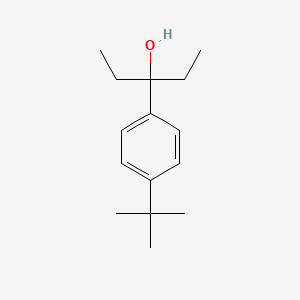
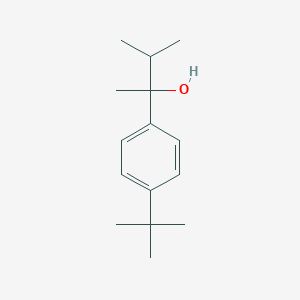
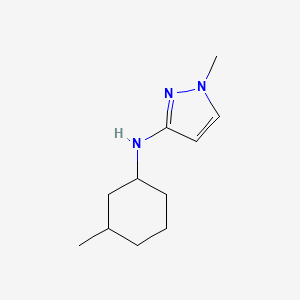
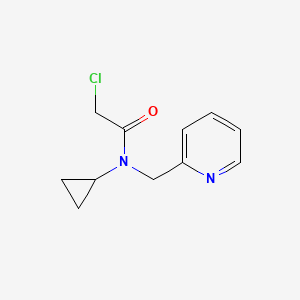

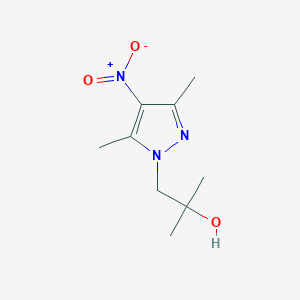

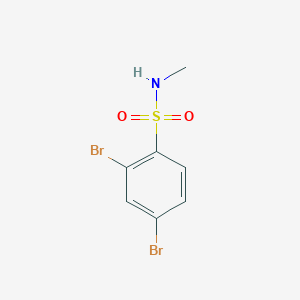
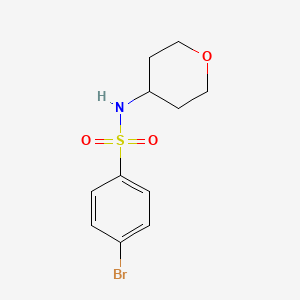
![4-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B7866768.png)
